3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes multiple methyl groups and an isoprenyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and acetic anhydride.
Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized through a Pechmann condensation reaction, where salicylaldehyde reacts with a β-keto ester in the presence of a strong acid catalyst.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methyl iodide and a strong base such as potassium carbonate.
Isoprenyl Ether Linkage: The final step involves the introduction of the isoprenyl ether linkage. This is achieved by reacting the chromen-2-one core with 3-methylbut-2-en-1-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the production of dyes, fragrances, and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar structure with a furobenzopyran core.
- Dicliripariside C : Another chromen-2-one derivative with different substituents.
Uniqueness
3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific combination of methyl groups and isoprenyl ether linkage, which confer distinct chemical and biological properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
3,4,8-trimethyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-10(2)8-9-19-15-7-6-14-11(3)12(4)17(18)20-16(14)13(15)5/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAYVGADUFMSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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